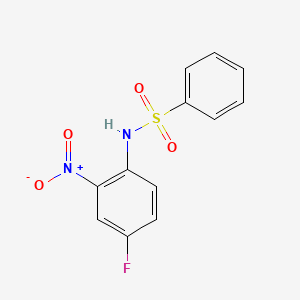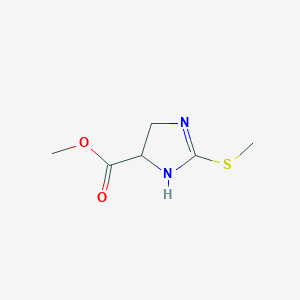
3-Methylisoquinoline-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylisoquinoline-5-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C11H9NO. It is a derivative of isoquinoline, which is a structural isomer of quinoline. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisoquinoline-5-carbaldehyde can be achieved through several methods. One common approach involves the Pomeranz–Fritsch reaction, which uses a benzaldehyde and aminoacetoaldehyde diethyl acetal in an acid medium to form isoquinoline . Another method involves the Bischler–Napieralski reaction, where a β-phenylethylamine is acylated and cyclodehydrated by a Lewis acid, such as phosphoryl chloride or phosphorus pentoxide .
Industrial Production Methods: Industrial production of isoquinoline derivatives, including this compound, often involves the selective extraction of coal tar, exploiting the basicity differences between isoquinoline and quinoline . Fractional crystallization of the acid sulfate is then used to isolate the desired compound.
化学反应分析
Types of Reactions: 3-Methylisoquinoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminium hydride (LiAlH) are typically used.
Substitution: Reagents like bromine (Br) or nitric acid (HNO) can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted isoquinoline derivatives.
科学研究应用
3-Methylisoquinoline-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 3-Methylisoquinoline-5-carbaldehyde exerts its effects involves interactions with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or interact with DNA, leading to its observed biological activities .
相似化合物的比较
- 3-Methylisoquinoline
- 6-Methylquinoline
- 3-Methylquinoline
- Isoquinoline-3-carbaldehyde
- Quinaldine
- Quinoline
Comparison: 3-Methylisoquinoline-5-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the isoquinoline ring. This combination of functional groups imparts distinct reactivity and properties compared to its analogs, making it a valuable compound for various chemical and biological applications .
属性
分子式 |
C11H9NO |
|---|---|
分子量 |
171.19 g/mol |
IUPAC 名称 |
3-methylisoquinoline-5-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c1-8-5-11-9(6-12-8)3-2-4-10(11)7-13/h2-7H,1H3 |
InChI 键 |
JMUYEEDGEJKEDS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=CC=C2C=O)C=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7,7'-spirobi[3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene]](/img/structure/B12832251.png)
![4-Mercapto-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832253.png)





![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxamide](/img/structure/B12832303.png)
![(1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12832307.png)
![1-Vinyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832308.png)



